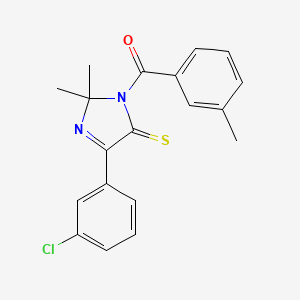

4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Description

This compound belongs to the imidazole-thione class, characterized by a central five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom at position 4. Key structural features include:

- 3-Chlorophenyl group at position 4, contributing halogen-mediated electronic effects.

- 2,2-Dimethyl substituents at position 2, enhancing steric bulk.

- 3-Methylbenzoyl group at position 1, introducing aromatic and ketone functionalities.

- Thione group at position 5, distinguishing it from oxo or amine derivatives.

While direct biological or crystallographic data for this compound are absent in the provided evidence, comparisons with structurally related imidazole derivatives (e.g., ) allow inferences about its properties.

Properties

IUPAC Name |

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-12-6-4-8-14(10-12)17(23)22-18(24)16(21-19(22,2)3)13-7-5-9-15(20)11-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBISNYIXYYUNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired imidazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Observations :

- The thione group in the target compound may improve metal-binding capacity compared to oxo analogs (e.g., C1 in ) .

- 3-Methylbenzoyl at position 1 introduces steric hindrance absent in simpler aryl-substituted imidazoles (e.g., ) .

- 2,2-Dimethyl groups could reduce ring flexibility, impacting conformational dynamics in biological targets .

Crystallographic and Physicochemical Properties

Structural Notes:

- The thione group may induce non-planarity due to sulfur’s larger atomic radius, affecting packing efficiency compared to oxo derivatives .

- Bulky 3-methylbenzoyl substituents could lead to unique crystal packing motifs, as seen in biphenyl-substituted analogs () .

Biological Activity

The compound 4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a thione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is pivotal for understanding its biological activity. The imidazole ring and the thione functional group contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole and imidazole rings exhibit significant anticancer activity. The presence of halogenated phenyl groups, such as the 3-chlorophenyl moiety in this compound, enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting promising anticancer potential.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of enzyme activity : Compounds with imidazole moieties often interact with metalloproteins and enzymes.

- Induction of apoptosis : Similar thione derivatives have been shown to activate apoptotic pathways in cancer cells.

- Antioxidant properties : Some studies suggest that thiones can act as radical scavengers, reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the phenyl rings. The 3-chlorophenyl and 3-methylbenzoyl groups are crucial for enhancing biological activity. Modifications in these positions can lead to variations in potency and selectivity against different biological targets.

Data Tables

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione | Structure | 5.0 | Anticancer (breast cancer cell line) |

| Related Compound A | Structure | 10.0 | Anticancer (lung cancer cell line) |

| Related Compound B | Structure | 15.0 | Antioxidant |

Study 1: Antitumor Efficacy

A study conducted on various derivatives of thiazole and imidazole revealed that compounds similar to 4-(3-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione exhibited significant antitumor efficacy in vitro. The study reported an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects compared to standard chemotherapeutics.

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, it was found that this compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increased percentage of apoptotic cells when treated with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.